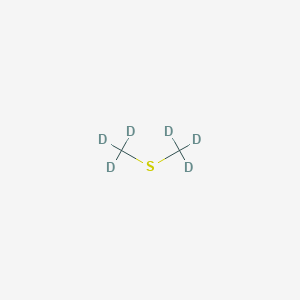

Sulfuro de dimetilo-d6

Descripción general

Descripción

Di((2H3)methyl) sulphide, also known as dimethyl disulfide, is an organic compound with the molecular formula (CH3)2S2. It is a colorless liquid with a strong sulfur odor. It is a sulfur-containing derivative of dimethyl sulfide, which is the major component of the aroma of cooked garlic and onion. Dimethyl disulfide is used in the synthesis of organic compounds and as a reagent in organic chemistry. It is also found in some foods, beverages, and pharmaceuticals.

Aplicaciones Científicas De Investigación

- Aplicación: Los investigadores confían en DMSO-d₆ como un solvente de RMN para analizar estructuras moleculares, estudiar reacciones químicas e investigar interacciones intermoleculares .

- Aplicación: Los investigadores utilizan esta técnica para obtener información sobre las estructuras complejas de las paredes celulares vegetales, que son esenciales para comprender la biología vegetal y la producción de biocombustibles .

- Aplicación: Estas superficies modificadas encuentran aplicaciones en biosensores, catálisis y nanotecnología .

- Aplicación: Los investigadores preservan los cristales de proteínas a bajas temperaturas, asegurando datos de difracción de alta calidad para la determinación estructural .

- Aplicación: Los investigadores lo utilizan para explorar la fuerza y la geometría de los enlaces de hidrógeno en varios sistemas químicos .

Espectroscopia de resonancia magnética nuclear (RMN)

RMN 2D en solución de gel de pared celular vegetal

Monocapas autoensambladas en superficies de oro

Crioprotector en cristalografía de proteínas

Estudio de las interacciones de enlace de hidrógeno

Desarrollo farmacéutico y de medicamentos

Mecanismo De Acción

Target of Action

Dimethyl Sulfide-d6, also known as Di((2H3)methyl) sulphide or trideuterio(trideuteriomethylsulfanyl)methane, is primarily used as a solvent in NMR spectroscopy . It is a deuterated compound, meaning it contains the heavy isotope of hydrogen, deuterium . The primary targets of Dimethyl Sulfide-d6 are the molecules or compounds that are being studied using NMR spectroscopy .

Mode of Action

As a solvent in NMR spectroscopy, it helps to dissolve the sample and provides a medium for nuclear magnetic resonance to occur .

Biochemical Pathways

By providing a clear background, it allows for the accurate identification of chemical shifts in the NMR spectrum, which can be used to elucidate the structure of complex organic molecules .

Pharmacokinetics

It is primarily used in a laboratory setting for NMR spectroscopy . Like other solvents, its properties such as polarity and the ability to dissolve a wide range of compounds would influence its distribution if it were to be administered .

Result of Action

The use of Dimethyl Sulfide-d6 in NMR spectroscopy can result in a clearer and more interpretable NMR spectrum. This can lead to a better understanding of the structure and properties of the sample being studied .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Dimethyl sulfide-d6 interacts with various enzymes and proteins. For instance, it is involved in the interconversion of dimethyl sulfide and dimethyl sulfoxide, a process catalyzed by molybdenum-containing metalloenzymes . Another enzyme system, an NADH-dependent, flavin-containing monooxygenase, has been described to produce formaldehyde and methanethiol from dimethyl sulfide .

Cellular Effects

Dimethyl sulfide-d6 can influence cell function in various ways. For instance, it has been shown to affect the respiratory control ratio and cellular viability in cardiomyoblasts . Higher concentrations of Dimethyl sulfide-d6 can enhance the rate of apoptosis, driven by mitochondrial dysfunction and oxidative stress .

Molecular Mechanism

The mechanism of action of Dimethyl sulfide-d6 is complex and involves several steps. It is thought to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it is known to interact with molybdenum-containing metalloenzymes and flavin-containing monooxygenases .

Temporal Effects in Laboratory Settings

The effects of Dimethyl sulfide-d6 can change over time in laboratory settings. For instance, studies have shown that the compound’s influence on respiration and its hypoxic responsiveness in mice can vary depending on the dosage and duration of exposure .

Dosage Effects in Animal Models

The effects of Dimethyl sulfide-d6 can vary with different dosages in animal models. For instance, a study found that a dose of 3.5 g/kg of Dimethyl sulfide-d6 was the maximum safe dose devoid of meaningful consequences for respiratory function in mice .

Metabolic Pathways

Dimethyl sulfide-d6 is involved in several metabolic pathways. It is part of the biogeochemical sulfur cycle and has been implicated in climate-relevant atmospheric processes . It interacts with various enzymes in these pathways, including molybdenum-containing metalloenzymes and flavin-containing monooxygenases .

Propiedades

IUPAC Name |

trideuterio(trideuteriomethylsulfanyl)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6S/c1-3-2/h1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMMFVYPAHWMCMS-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])SC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80239058 | |

| Record name | Di((2H3)methyl) sulphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80239058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

68.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless hygroscopic liquid; [Sigma-Aldrich MSDS] | |

| Record name | Dimethyl sulfide-d6 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20538 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

926-09-0 | |

| Record name | Dimethyl-d6 sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di((2H3)methyl) sulphide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di((2H3)methyl) sulphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80239058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di[(2H3)methyl] sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.940 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

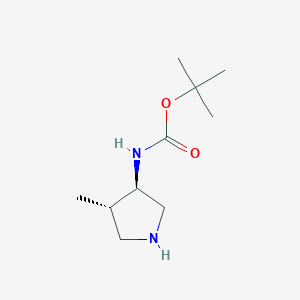

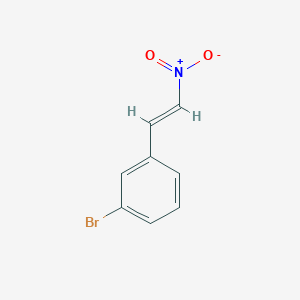

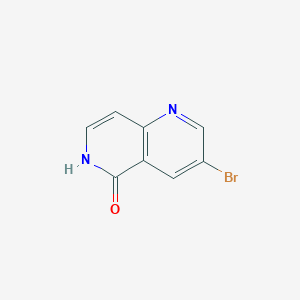

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What spectroscopic data is available for dimethyl sulfide-d6?

A1: Several spectroscopic studies have characterized dimethyl sulfide-d6. Research utilizing molecular beam Fourier transform microwave spectroscopy determined the rotational constants (A, B, and C) and quadrupole coupling constants (χaa and χbb − χcc) for the compound in its vibrational ground state. [] Another study investigated the microwave spectra of dimethyl sulfide-d6 in both ground and excited torsional states. [] These spectroscopic parameters are invaluable for understanding its structure and behavior in various chemical environments.

Q2: How does deuteration in dimethyl sulfide-d6 affect its properties compared to dimethyl sulfide?

A2: Deuteration, the replacement of hydrogen atoms with deuterium, leads to subtle changes in the compound's properties. Primarily, it affects the rate of chemical reactions involving the substituted atoms, a phenomenon known as the kinetic isotope effect. For example, in the reaction of dimethyl sulfide and singlet oxygen, a kinetic isotope effect (kH/kD = 2−4) is observed for the formation of sulfones, suggesting that the rate-determining step involves the methyl protons. [] This implies that deuteration at these positions could significantly alter the reaction rate.

Q3: Are there any studies that utilized dimethyl sulfide-d6 to understand reaction mechanisms?

A3: Yes, a study investigating the mechanism of sulfone formation during the reaction of sulfides with singlet oxygen employed dimethyl sulfide-d6. [] By using dimethyl sulfide-d6 and observing H−D exchange in the final sulfone product, the researchers were able to deduce the involvement of S-hydroperoxysulfonium ylides as intermediates in the reaction mechanism. This exemplifies how isotopic substitution can be a powerful tool for elucidating complex reaction pathways.

Q4: Has dimethyl sulfide-d6 been used in research beyond studying sulfone formation?

A4: While the provided articles primarily focus on spectroscopic characterization and reaction mechanism studies, dimethyl sulfide-d6's unique properties make it valuable for various other research applications. For instance, its use in investigations involving halogen bonding and hydrogen bonding is highlighted. [] Here, dimethyl sulfide-d6 was used alongside difluoroiodomethane in Fourier transform-IR experiments to confirm the coexistence of halogen-bonded and hydrogen-bonded complexes, demonstrating its utility in studying non-covalent interactions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

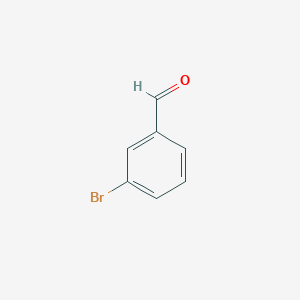

![methyl (1S,3R,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate](/img/structure/B42260.png)